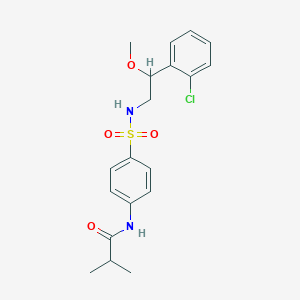

N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

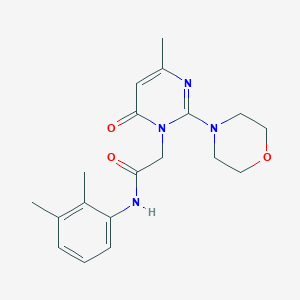

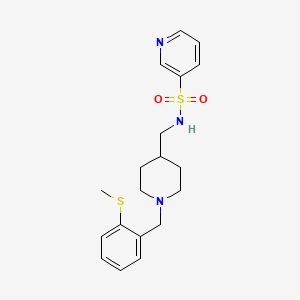

This compound is a sulfonamide derivative, which are often used in various fields of medicine due to their wide range of biological activities .

Synthesis Analysis

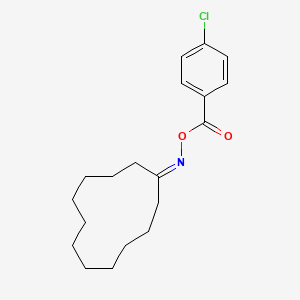

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving chlorophenyl groups and sulfamoyl groups .Molecular Structure Analysis

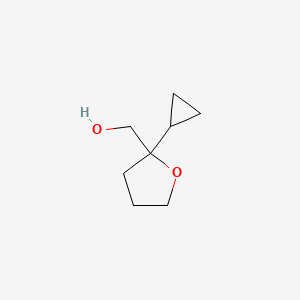

The molecular structure of similar compounds often involves a central phenyl group substituted with various functional groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of bonds with the sulfamoyl or chlorophenyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on the specific functional groups present .Scientific Research Applications

- Research Findings : N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)isobutyramide derivatives were synthesized and evaluated for antimicrobial activity. Compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species .

- Research Insights : Among the synthesized compounds, d6 and d7 exhibited significant anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Molecular docking studies indicated their potential as lead compounds for rational drug design .

- Novel Compounds : N-sulfonyl homoserine lactone derivatives, including compound 7e, were designed and synthesized. Compound 7e showed high inhibitory activity against quorum sensing in Chromobacterium violaceum CV026 .

- Indole Derivatives : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were investigated for antiviral activity against RNA and DNA viruses. These compounds showed promise in vitro .

- Thiazole Nucleus : The heterocyclic thiazole nucleus, present in N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)isobutyramide, has demonstrated anti-inflammatory and antibacterial properties .

Antimicrobial Activity

Anticancer Properties

Quorum Sensing Inhibition

Antiviral Potential

Anti-Inflammatory and Antibacterial Effects

Antifungal Activity

Mechanism of Action

Mode of Action

The mode of action of this compound is currently unknown. Based on its structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and therapeutic potential .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-[[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S/c1-13(2)19(23)22-14-8-10-15(11-9-14)27(24,25)21-12-18(26-3)16-6-4-5-7-17(16)20/h4-11,13,18,21H,12H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTVFFIODUNIPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)isobutyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2990195.png)

![5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2990205.png)

![N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2990207.png)

![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)

![5-[(4-Fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990211.png)

![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)

![1-bromo-6H-benzo[c]chromene](/img/structure/B2990216.png)